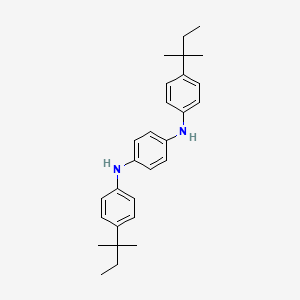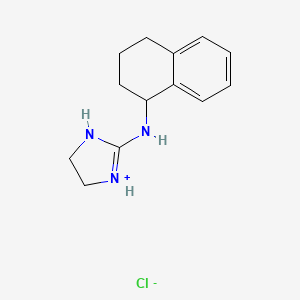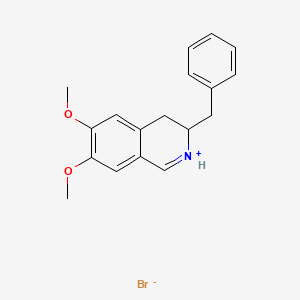
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group at the 3-position and methoxy groups at the 6 and 7 positions of the isoquinoline ring, along with a hydrobromide salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate to form the N-benzyl derivative.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds with potential therapeutic effects against various diseases.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action in cellular and molecular systems.
Chemical Synthesis:
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Specific pathways and targets may vary depending on the biological context and the specific isoquinoline derivative being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a reduced isoquinoline ring.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the benzyl group at the 3-position.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinoline, 3,4-dihydro-3-benzyl-6,7-dimethoxy-, hydrobromide is unique due to the combination of its benzyl and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. The presence of the hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
57543-06-3 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC名 |
3-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H19NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-12,16H,8-9H2,1-2H3;1H |
InChIキー |
KJWZFLSYQGCRDD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



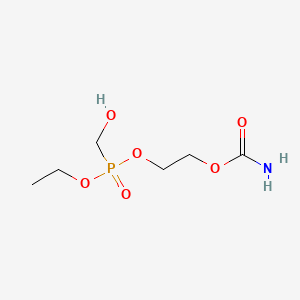
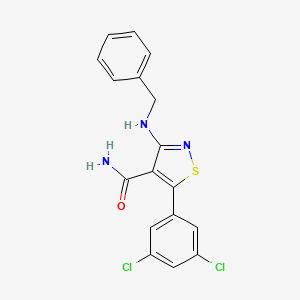
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
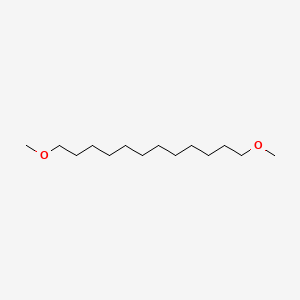
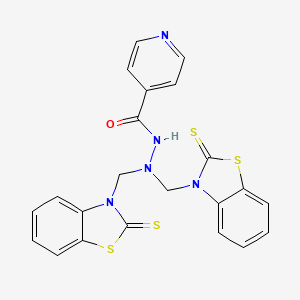
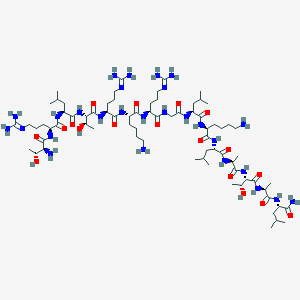
![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
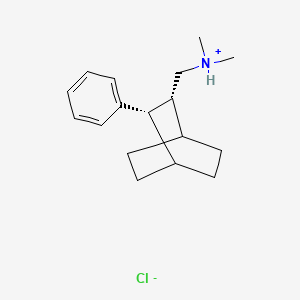
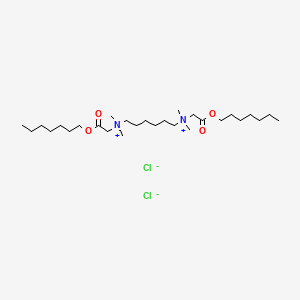
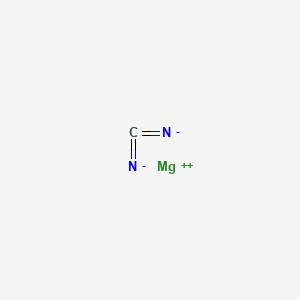
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
